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Compound of Interest

Compound Name: Methyl 2-vinylnicotinate

Cat. No.: B173319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 2-
vinylnicotinate as a monomer in copolymerization, with a focus on potential applications in

drug development. While direct studies on methyl 2-vinylnicotinate are limited, this document

extrapolates from research on structurally similar vinylpyridine and nicotinate-containing

polymers to provide detailed protocols and potential applications.

Introduction to Methyl 2-vinylnicotinate
Methyl 2-vinylnicotinate is a functionalized monomer derived from nicotinic acid (Vitamin B3).

Its structure, containing a vinyl group for polymerization and a pyridine ring with an ester group,

makes it an attractive candidate for the synthesis of functional polymers. The pyridine moiety

offers pH-responsiveness, potential for metal coordination, and hydrogen bonding capabilities,

which are highly desirable in biomedical applications such as drug delivery, gene therapy, and

stimuli-responsive materials.

The presence of the nicotinate structure can also lead to polymers with interesting biological

properties and potential for controlled release of nicotinic acid derivatives. Copolymers

incorporating methyl 2-vinylnicotinate can be designed to have tunable properties by varying

the comonomer and the copolymer composition.

Synthesis of Methyl 2-vinylnicotinate
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The synthesis of methyl 2-vinylnicotinate can be achieved through a multi-step process

starting from nicotinic acid. A plausible synthetic route is outlined below, based on established

organic chemistry principles.

Nicotinic Acid Esterification
(Methanol, H₂SO₄) Methyl Nicotinate N-oxidation

(m-CPBA) Methyl Nicotinate N-oxide Boiling in Acetic Anhydride Methyl 2-acetoxymethylnicotinate Pyrolysis Methyl 2-vinylnicotinate

Click to download full resolution via product page

Caption: Plausible synthetic route for methyl 2-vinylnicotinate.

Protocol for Synthesis:

Esterification of Nicotinic Acid: Nicotinic acid is refluxed with methanol in the presence of a

catalytic amount of sulfuric acid to yield methyl nicotinate.

N-oxidation: Methyl nicotinate is treated with a peroxy acid, such as meta-

chloroperoxybenzoic acid (m-CPBA), to form methyl nicotinate N-oxide.

Rearrangement and Acetoxylation: The N-oxide is boiled in acetic anhydride, which leads to

a rearrangement reaction, yielding methyl 2-acetoxymethylnicotinate.

Pyrolysis: The resulting acetate is subjected to pyrolysis to eliminate acetic acid and form the

desired methyl 2-vinylnicotinate.

Copolymerization of Methyl 2-vinylnicotinate
Methyl 2-vinylnicotinate can be copolymerized with a variety of comonomers to tailor the

properties of the resulting polymer. The choice of comonomer is critical for the intended

application. For example, copolymerization with hydrophilic monomers like N-vinylpyrrolidone

(NVP) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) can enhance water

solubility and biocompatibility. Copolymerization with hydrophobic monomers like methyl

methacrylate (MMA) can be used to control the hydrophilic-lipophilic balance (HLB).

3.1. General Experimental Protocol for Radical Copolymerization
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This protocol describes a general method for the free radical copolymerization of methyl 2-
vinylnicotinate with a comonomer.

Monomer Mixture
(Methyl 2-vinylnicotinate + Comonomer)

Add Solvent and Initiator
(e.g., AIBN in Toluene)

Degas with Nitrogen/Argon

Polymerization Reaction
(Heat at specified temperature)

Precipitation and Purification
(e.g., in excess hexane)

Drying under Vacuum

Characterization
(NMR, GPC, DSC)

Click to download full resolution via product page

Caption: General workflow for radical copolymerization.

Detailed Protocol:
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Monomer and Initiator Preparation: Dissolve methyl 2-vinylnicotinate and the chosen

comonomer in a suitable solvent (e.g., toluene, DMF, or DMSO) in a reaction flask. Add a

radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The

monomer and initiator concentrations should be optimized for the specific system.

Degassing: Seal the reaction flask and degas the solution by bubbling with an inert gas

(nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the

polymerization.

Polymerization: Immerse the reaction flask in an oil bath preheated to the desired

temperature (typically 60-80 °C for AIBN). Allow the reaction to proceed for a predetermined

time (e.g., 6-24 hours).

Purification: After the reaction, cool the flask to room temperature. Precipitate the polymer by

pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane, diethyl

ether).

Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the

polymer several times with the non-solvent to remove unreacted monomers and initiator

residues. Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60

°C) until a constant weight is achieved.

Characterization: Characterize the resulting copolymer using standard techniques such as

¹H NMR spectroscopy (to determine copolymer composition), Gel Permeation

Chromatography (GPC) (for molecular weight and polydispersity), and Differential Scanning

Calorimetry (DSC) (for thermal properties like the glass transition temperature).

3.2. Reactivity Ratios and Copolymer Properties

The reactivity ratios (r₁ and r₂) of methyl 2-vinylnicotinate (M₁) with a comonomer (M₂) are

crucial for predicting the copolymer composition and structure. While experimental data for

methyl 2-vinylnicotinate is not readily available, Table 1 presents hypothetical reactivity ratios

and expected copolymer properties based on data from similar vinylpyridine monomers. These

values can serve as a starting point for experimental design.

Table 1: Hypothetical Reactivity Ratios and Expected Properties of Copolymers
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Comonomer
(M₂)

r₁ (M-2-VN) r₂
Expected
Copolymer
Type

Potential
Properties &
Applications

N-

vinylpyrrolidone

(NVP)

< 1 > 1
Blocky (NVP

rich)

Water-soluble,

biocompatible,

potential for

hydrogels and

drug delivery.

Methyl

Methacrylate

(MMA)

0.5 - 1.0 0.5 - 1.0
Statistical/Rando

m

Tunable

hydrophobicity,

potential for

micelles and

nanoparticles.

Styrene < 1 < 1
Alternating

tendency

pH-responsive,

potential for

sensors and

smart coatings.

Poly(ethylene

glycol) methyl

ether

methacrylate

(PEGMA)

~1 ~1 Ideal/Random

"Stealth"

properties,

enhanced

circulation time,

hydrogel

formation.

Application in pH-Responsive Drug Delivery
Copolymers containing methyl 2-vinylnicotinate are expected to exhibit pH-responsive

behavior due to the pyridine ring. At low pH, the pyridine nitrogen becomes protonated, leading

to increased hydrophilicity and swelling of the polymer matrix. This property can be exploited

for targeted drug delivery to acidic environments, such as tumor tissues or the stomach.

4.1. Proposed Mechanism of pH-Responsive Drug Release
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Physiological pH (~7.4)

Acidic Environment (e.g., Tumor, pH < 6.8)

Drug-loaded Nanoparticle
(Collapsed State)

Hydrophobic Core
(Drug Encapsulated)

Stable

Protonation of Pyridine Ring

Lower pH

Polymer Swelling
(Increased Hydrophilicity)

Drug Release
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copolymerization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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